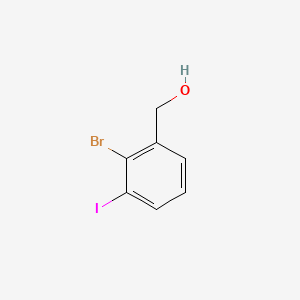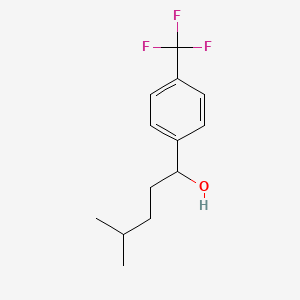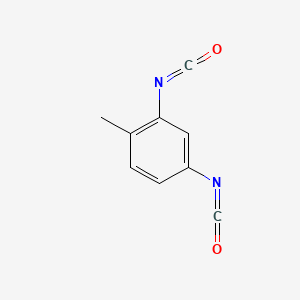
5α-Androst-1-en-17α-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5α-Androst-1-en-17α-ol-3-one: is a synthetic anabolic-androgenic steroid (AAS) that is structurally related to testosterone. It is known for its androgenic and anabolic properties, making it a compound of interest in various fields, including sports, medicine, and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Androst-1-en-17α-ol-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of dehydroepiandrosterone (DHEA) to produce the desired compound. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 5α-Androst-1-en-17α-ol-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to produce more saturated steroids using reducing agents like LiAlH4 or NaBH4.
Substitution: Halogenation or alkylation reactions using reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Halogens in the presence of light or heat, alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: More saturated steroids.
Substitution: Halogenated or alkylated steroids
Applications De Recherche Scientifique
Chemistry: 5α-Androst-1-en-17α-ol-3-one is used as a reference standard in analytical chemistry for the identification and quantification of steroids in biological samples .
Biology: In biological research, it is used to study androgen receptor interactions and the effects of androgens on cellular processes .
Medicine: The compound has potential therapeutic applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new steroid-based drugs .
Mécanisme D'action
5α-Androst-1-en-17α-ol-3-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to muscle growth and strength .
Comparaison Avec Des Composés Similaires
1-Androsterone (5α-Androst-1-en-3β-ol-17-one): A positional isomer with similar anabolic-androgenic properties.
5α-Androstan-17β-ol-3-one (Dihydrotestosterone): A more potent androgen with a higher affinity for androgen receptors.
Methylstenbolone (2,17α-Dimethyl-5α-androst-1-en-17β-ol-3-one): A synthetic derivative with enhanced anabolic activity.
Uniqueness: 5α-Androst-1-en-17α-ol-3-one is unique due to its specific structural configuration, which provides a balance of anabolic and androgenic effects. Its synthetic nature allows for modifications that can enhance its stability and bioavailability .
Propriétés
Numéro CAS |
54631-36-6 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148600.png)
![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)

